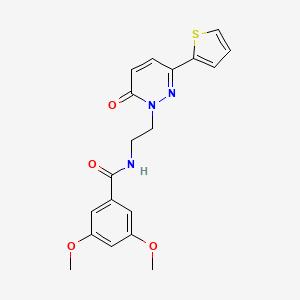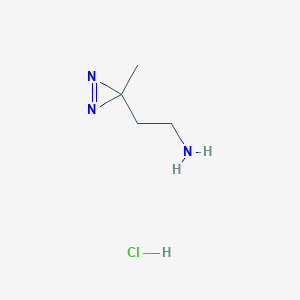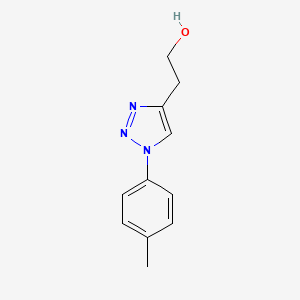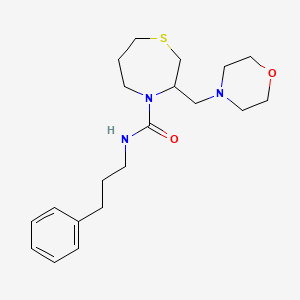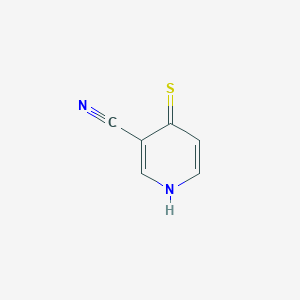
2-(3,5-二甲基-4-丙基-1H-吡唑-1-基)-3-吡啶胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine, also known as PY-3-PY, is an organic compound belonging to the pyrazol-1-yl class of compounds. It is a non-steroidal anti-inflammatory drug (NSAID) and is used in scientific research as a tool to study inflammation and its effects on the body. PY-3-PY has been found to be effective in reducing inflammation and pain in laboratory animals.
科学研究应用
Pharmaceutical Research: Anticancer Agents
This compound is part of the 1H-pyrazolo[3,4-b]pyridine derivatives family, which has been extensively studied for its potential as anticancer agents. The structure of the compound allows for interaction with various biological targets, potentially inhibiting the growth of cancer cells. Researchers have synthesized various derivatives to optimize their therapeutic potential and selectivity for cancer cells .
Medicinal Chemistry: Drug Design
Due to its structural similarity to purine bases, this compound serves as a key scaffold in drug design, particularly in the development of kinase inhibitors. Kinase inhibitors are crucial in the treatment of diseases where cell signaling pathways are dysregulated, such as cancer and inflammatory disorders .
Biochemistry: Enzyme Inhibition
The pyrazolopyridine core of the compound is known to interact with enzymes, acting as an inhibitor. This interaction is valuable in understanding enzyme mechanisms and can be applied in designing enzyme inhibitors that can regulate metabolic pathways involved in disease states .
Neuroscience: Neuroprotective Agents
Research has indicated that derivatives of this compound may exhibit neuroprotective properties. They can potentially be used to prevent neuronal damage in neurodegenerative diseases like Alzheimer’s and Parkinson’s by modulating neurochemical pathways .
Molecular Biology: Gene Expression Studies
The compound’s ability to modulate enzymes also extends to those involved in gene expression. It can be used in molecular biology research to study the regulation of genes, which is crucial in understanding various biological processes and diseases .
Chemical Synthesis: Building Blocks
In synthetic chemistry, this compound is used as a building block for constructing more complex molecules. Its reactive sites allow for various chemical modifications, making it a versatile reagent in the synthesis of a wide range of heterocyclic compounds .
Material Science: Organic Electronic Materials
The electronic properties of pyrazolopyridine derivatives make them suitable for use in organic electronic materials. They can be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to their conductive properties .
Agricultural Chemistry: Pesticide Development
Lastly, the structural framework of this compound is being explored for the development of new pesticides. Its ability to inhibit specific enzymes can be harnessed to control pests that affect crop yields, contributing to agricultural productivity .
作用机制
Target of Action
Similar compounds have been reported to target enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao), which are known targets for neurodegenerative disorders .
Mode of Action
It’s worth noting that compounds with similar structures have shown potential in binding to the active site of cholinesterase enzymes (ache and bche), suggesting a selective inhibition potential . This implies that these compounds might interact with their targets, leading to changes in the normal functioning of these enzymes.
Biochemical Pathways
It’s known that inhibition of ache and mao can affect various biochemical pathways, including the cholinergic and monoaminergic pathways, respectively . These pathways are crucial for various neurological functions, and their disruption can lead to a variety of downstream effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
This could potentially have neuroprotective effects, particularly in the context of neurodegenerative disorders .
Action Environment
Factors such as the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities of similar compounds .
属性
IUPAC Name |
2-(3,5-dimethyl-4-propylpyrazol-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-4-6-11-9(2)16-17(10(11)3)13-12(14)7-5-8-15-13/h5,7-8H,4,6,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAINLTYVFTSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(N=C1C)C2=C(C=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2897123.png)
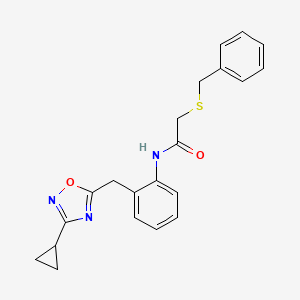
![5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2897126.png)
![2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid](/img/structure/B2897127.png)


![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2897131.png)
![2-[[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2897132.png)
